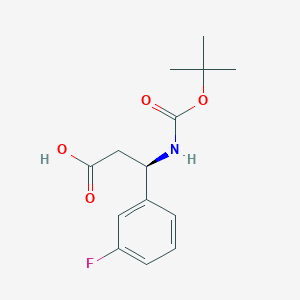

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid

Übersicht

Beschreibung

®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a fluorophenyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Formation of the Propionic Acid Backbone: The propionic acid backbone is constructed through various methods, such as the addition of a fluorophenyl group to a propionic acid derivative.

Chiral Resolution: The chiral center is resolved to obtain the ®-enantiomer, which can be achieved through chiral chromatography or enzymatic resolution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group serves as a temporary protective moiety for the amine, allowing selective reactivity at other sites. Deprotection typically occurs under acidic conditions:

Mechanism : Protonation of the Boc carbonyl oxygen facilitates cleavage, releasing CO₂ and tert-butanol. The resulting amine can undergo further functionalization, such as peptide coupling .

Carboxylic Acid Functionalization

The propionic acid moiety participates in reactions typical of carboxylic acids:

Esterification

| Reagent | Product | Conditions |

|---|---|---|

| Thionyl chloride (SOCl₂) | Acid chloride intermediate | Anhydrous, reflux |

| Methanol/H⁺ | Methyl ester | Catalytic acid |

Example : Reacting with methanol under acidic conditions yields the methyl ester, useful for further alkylation or reduction .

Amidation

| Coupling Agent | Amine Partner | Product |

|---|---|---|

| DCC/HOBt | Primary amine | Amide derivative |

Application : Amidation enables integration into peptide chains or polymer backbones .

Reduction

| Reagent | Product | Notes |

|---|---|---|

| LiAlH₄ | Primary alcohol | Anhydrous conditions |

Limitation : Over-reduction of the fluorophenyl ring is avoided by controlling reaction time and temperature .

Fluorophenyl Ring Modifications

The 3-fluorophenyl group exhibits limited reactivity due to fluorine’s electron-withdrawing effects but can undergo targeted electrophilic substitution under harsh conditions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 3-Fluoro-5-nitrophenyl |

| Sulfonation | Fuming H₂SO₄, 100°C | 3-Fluoro-5-sulfophenyl |

Challenges : Regioselectivity is influenced by steric and electronic factors, with meta-substitution often favored .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid serves as a building block for the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study : Research has indicated that derivatives of this compound exhibit potential as inhibitors in g-secretase pathways, which are relevant in Alzheimer's disease treatment. The Boc protection allows for selective reactions that can yield various analogs with improved efficacy and reduced side effects .

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly for constructing complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can influence the stereochemistry of the products formed.

Data Table: Synthetic Routes

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Protection | tert-butoxycarbonyl chloride (Boc-Cl), triethylamine |

| 2 | Coupling | EDCI, HOBt with propanoic acid derivatives |

| 3 | Deprotection | Acidic conditions to remove Boc group |

This table outlines the typical synthetic pathway for utilizing this compound in laboratory settings.

Biochemical Probes

Due to its structural characteristics, this compound is studied as a biochemical probe to understand enzyme mechanisms and interactions within biological systems. It can be modified to enhance binding affinity to specific targets, making it a useful tool in drug discovery.

Case Study : In studies focused on enzyme inhibition, modifications of this compound have been shown to selectively inhibit certain proteases, offering insights into therapeutic strategies against various diseases .

Industrial Applications

In addition to academic research, this compound finds applications in industrial settings, particularly in the development of advanced materials and polymers. Its properties allow for the creation of materials with specific functionalities.

Data Table: Industrial Applications

| Application Area | Description |

|---|---|

| Material Science | Development of polymers with enhanced thermal stability |

| Chemical Industry | Synthesis of specialty chemicals for various applications |

Wirkmechanismus

The mechanism of action of ®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group ensures selective reactions at the amino group, while the fluorophenyl group enhances binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-Amino-3-(4-fluorophenyl)propionic acid: Similar structure but lacks the Boc protecting group.

(S)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid: The enantiomer of the compound with different chiral properties.

3-(3-Fluorophenyl)propionic acid: Lacks the amino and Boc protecting groups.

Uniqueness

®-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid is unique due to its combination of a chiral center, a Boc protecting group, and a fluorophenyl group. This combination provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid, commonly referred to as Boc-(R)-3-Amino-3-(3-fluorophenyl)propionic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug synthesis. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C14H18FNO4

- Molecular Weight : 283.3 g/mol

- CAS Number : 500789-04-8

- Purity : ≥98% .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the fluorophenyl group. The introduction of fluorine atoms into organic compounds often enhances their pharmacological properties due to increased lipophilicity and metabolic stability. Studies have shown that fluorinated compounds can exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts .

Biological Activities

- Antimicrobial Activity :

- Neuroprotective Effects :

- Inhibition of Enzymatic Activity :

Case Studies and Research Findings

A recent study evaluated the structure-activity relationship (SAR) of various fluorinated amino acids, including this compound. The results demonstrated that the introduction of the fluorine atom significantly increased the compound's potency in inhibiting serotonin uptake by 6-fold compared to non-fluorinated analogs .

Additionally, a comparative analysis of related compounds highlighted the importance of the stereochemistry and functional groups in determining biological activity. The following table summarizes key findings from various studies:

Eigenschaften

IUPAC Name |

(3R)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPQPXUDXQDVMK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375868 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500789-04-8 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.